1H-Pyrrolo[2,3-b]pyridin-4-amine, 3-(2-amino-4-pyrimidinyl)-
Description
The compound 1H-Pyrrolo[2,3-b]pyridin-4-amine, 3-(2-amino-4-pyrimidinyl)- (hereafter referred to as the target compound) is a heterocyclic organic molecule with a fused pyrrolopyridine core. Its molecular formula is C₁₁H₉N₅, and it has a molecular weight of 211.228 g/mol (monoisotopic mass: 211.0858). The structure comprises a pyrrolo[2,3-b]pyridine scaffold substituted at position 3 with a 2-amino-4-pyrimidinyl group and an amine at position 4 . This compound is of interest due to its structural similarity to kinase inhibitors and other bioactive molecules, as seen in related derivatives .
Properties
Molecular Formula |
C11H10N6 |
|---|---|
Molecular Weight |
226.24 g/mol |
IUPAC Name |
3-(2-aminopyrimidin-4-yl)-1H-pyrrolo[2,3-b]pyridin-4-amine |
InChI |
InChI=1S/C11H10N6/c12-7-1-3-14-10-9(7)6(5-16-10)8-2-4-15-11(13)17-8/h1-5H,(H3,12,14,16)(H2,13,15,17) |
InChI Key |
RRDLMWGGVBHQOK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C2C(=C1N)C(=CN2)C3=NC(=NC=C3)N |
Origin of Product |
United States |
Preparation Methods
Protective Group Dynamics
SEM Protection for Nitrogen Masking
The SEM group is indispensable for stabilizing the pyrrole nitrogen during amination. For example, SEM-protected intermediate 6 undergoes Buchwald–Hartwig amination with N-benzylmethylamine using Pd(OAc)₂/RuPhos in tert-butanol, achieving 94% conversion in 5 minutes. Deprotection via trifluoroacetic acid (TFA) followed by basic workup releases the free amine but risks formaldehyde-mediated cyclization into tricyclic byproducts like 16b (69% yield under prolonged TFA exposure).
TBDMS Protection for Hydroxyl Groups
In derivatives bearing hydroxyl substituents (e.g., 14c ), tert-butyldimethylsilyl (TBDMS) protection is essential to prevent palladium catalyst poisoning. Unprotected substrates like 14c show <40% conversion in amination reactions, while TBDMS-protected 14d achieves full conversion to 13d .
Mechanistic Insights into Byproduct Formation
Formaldehyde-Induced Cyclization
SEM-deprotection releases formaldehyde, which reacts with Compound 3c to form an eight-membered tricyclic azaindole (16b ) via electrophilic aromatic substitution (Scheme 1). This side reaction dominates under acidic conditions (TFA, 50°C, 18 h), necessitating precise control of reaction duration and temperature to minimize byproduct formation.
Scheme 1: SEM-Deprotection Pathway
- SEM cleavage : TFA hydrolysis generates formaldehyde and intermediate VI .
- Cyclization : Formaldehyde electrophilically attacks the 4-amino group, forming 16b .
Comparative Analysis of Synthetic Routes
Yield and Scalability
Route 1 (cross-coupling first) outperforms Route 2 in scalability, with gram-scale synthesis of 14b achieving 71% yield. In contrast, Route 2 struggles with low conversion rates (<40%) unless SEM protection is employed.
Purification Challenges
Diarylated byproducts (e.g., 15c ) and tricyclic azaindoles complicate purification. Silica-gel chromatography fails to resolve 14c from its unknown impurity (4%), necessitating iterative column runs or alternative separation techniques.
Chemical Reactions Analysis
Types of Reactions
1H-Pyrrolo[2,3-b]pyridin-4-amine, 3-(2-amino-4-pyrimidinyl)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially for introducing different functional groups onto the pyridine or pyrimidine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as amines, thiols, and halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce amine derivatives.
Scientific Research Applications
While comprehensive data tables and well-documented case studies for "1H-Pyrrolo[2,3-b]pyridin-4-amine, 3-(2-amino-4-pyrimidinyl)-" are not available within the provided search results, the following information highlights potential applications and research directions for related compounds:
Immunomodulators Targeting JAK3
- 1H-pyrrolo[2,3-b]pyridine derivatives A study describes the synthesis and evaluation of a series of 1H-pyrrolo[2,3-b]pyridine derivatives as novel immunomodulators targeting JAK3, which could be used in treating immune diseases such as organ rejection .
- JAK3 Inhibition The ligand binding pocket of JAK3 is comprised of a hinge region in the ATP-binding site and a spatial cavity surrounded by hydrophobic amino acid residues . Interaction with the JAK3 binding pocket is important for improving JAK3 inhibitory activity .
- Structural Modifications Introduction of a carbamoyl group at the C5-position and a substituted cycloalkylamino group at the C4-position of the 1H-pyrrolo[2,3-b]pyridine scaffold played an important role in increasing JAK3 inhibitory activity .
Key Interactions and Binding Modes
- Binding Interactions Docking calculations show that the 1H-pyrrolo[2,3-b]pyridine moiety closely interacts with Glu903 and Leu905 in the hinge region, with the N1-hydrogen atom and N7-nitrogen atom serving as hydrogen donor and acceptor, respectively .
- CH–π Interaction The proton of the C2-position interacts with gate-keeper amino acid Met902, and the aromaticity of the pyrrolopyridine ring contributed to CH–π interaction with Val836 and Leu828 .
- Conformational Stability The C5-carbamoyl group of the 1H-pyrrolo[2,3-b]pyridine scaffold allows for intramolecular hydrogen bond to maintain active conformation in the JAK3 binding site, suggesting its potential as a novel immunomodulator .
Related Information
Mechanism of Action
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridin-4-amine, 3-(2-amino-4-pyrimidinyl)- primarily involves the inhibition of specific kinases. It targets the fibroblast growth factor receptor (FGFR) family, which plays a crucial role in cell proliferation, migration, and angiogenesis . By inhibiting FGFRs, this compound can disrupt cancer cell signaling pathways, leading to reduced tumor growth and metastasis.
Comparison with Similar Compounds
The target compound belongs to a broader class of pyrrolopyridine and pyrimidine derivatives.
Structural Analogs with Substituent Variations
Table 1: Key Structural Analogs and Their Properties
Key Observations :
Methylation Effects : The 1-methyl analog (CAS 869335-48-8) has a lower molecular weight (147.18 vs. 211.23) due to the absence of the pyrimidinyl group. Methylation at position 1 likely alters steric hindrance and bioavailability .
Salt Forms : The hydrochloride derivative (CAS 1134307-94-0) demonstrates how salt formation improves solubility, a critical factor for pharmaceutical applications .
Functional Group and Pharmacological Comparisons
- This suggests that the pyrimidinyl substitution in the target compound may confer similar binding affinities to kinase domains.
- Synthetic Accessibility : highlights synthetic procedures for pyrazolo[3,4-d]pyrimidine derivatives, indicating that the target compound’s synthesis may follow analogous pathways, albeit with modifications for pyrimidinyl attachment .
Biological Activity
1H-Pyrrolo[2,3-b]pyridin-4-amine, 3-(2-amino-4-pyrimidinyl)- is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its interactions with various biological targets, particularly in the context of enzyme inhibition and therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure characterized by a pyrrolo[2,3-b]pyridine core with an amino group at the 4-position and a pyrimidine moiety at the 3-position. This structural complexity enhances its potential interactions with biological targets, making it a candidate for drug discovery.
Molecular Formula : C11H10N6
Molecular Weight : 226.24 g/mol
Biological Activity Overview
1H-Pyrrolo[2,3-b]pyridin-4-amine, 3-(2-amino-4-pyrimidinyl)- exhibits significant biological activity, particularly as an enzyme inhibitor. Studies have indicated that compounds in this class can effectively inhibit various kinases involved in critical signaling pathways, which may lead to therapeutic effects against diseases such as cancer and other proliferative disorders.
The mechanism of action primarily involves selective binding to the active sites of target enzymes. The presence of multiple nitrogen atoms in the compound's structure contributes to its binding affinity and specificity. For instance, research has shown that similar compounds can inhibit kinase activity by competing with ATP for binding sites.
Case Studies
- Kinase Inhibition : A study demonstrated that derivatives of 1H-Pyrrolo[2,3-b]pyridin-4-amine showed promising results as selective inhibitors of protein kinases. The compound exhibited a high degree of selectivity towards certain kinases, which is crucial for minimizing side effects in therapeutic applications .
- PDE Inhibition : Another investigation focused on the synthesis and biological evaluation of related pyrrolo derivatives as phosphodiesterase (PDE) inhibitors. One derivative exhibited an IC50 value of 0.48 μM against PDE4B, indicating potent inhibitory activity . This suggests that modifications in the structure can lead to enhanced pharmacological properties.
Comparative Analysis of Related Compounds
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 6-Bromo-1H-pyrrolo[2,3-b]pyridin-4-amine | Bromine substitution at position 6 | Enhanced reactivity due to bromine |
| 1-Methyl-1H-pyrrolo[2,3-b]pyridin-4-amine | Methyl group at position 1 | Altered lipophilicity affecting bioavailability |
| 7-Azaindole | Similar core structure with nitrogen substitution | Exhibits different biological activities |
This table illustrates how variations in substituents can lead to distinct properties and activities among compounds within the pyrrolo[2,3-b]pyridine class.
Research Findings
Recent studies have highlighted the following key findings regarding the biological activity of this compound:
- Enzyme Selectivity : The compound demonstrates selective inhibition profiles against various kinases, which is essential for developing targeted therapies .
- In Vitro Activity : In vitro assays have shown that certain derivatives can significantly reduce pro-inflammatory cytokine release from macrophages exposed to inflammatory stimuli .
Q & A
Q. How can researchers confirm the structural identity of 1H-Pyrrolo[2,3-b]pyridin-4-amine derivatives post-synthesis?
Methodological Answer: Structural validation requires a combination of spectroscopic and analytical techniques:
- Nuclear Magnetic Resonance (NMR): Analyze proton environments (e.g., aromatic protons at δ 7.01–8.24 ppm in DMSO-d6) and coupling constants (e.g., J = 3.7–5.1 Hz for pyridine/pyrimidine protons) to confirm regiochemistry .
- Mass Spectrometry (MS): Use ESI-MS to verify molecular weight (e.g., m/z 283 [M+H]<sup>+</sup> for intermediates) .
- Infrared (IR) Spectroscopy: Identify functional groups (e.g., NH stretches at ~3131 cm<sup>−1</sup> and carbonyl bands at ~1624 cm<sup>−1</sup>) .
Q. What synthetic strategies are effective for introducing substituents at the 3-position of pyrrolo[2,3-b]pyridine cores?
Methodological Answer:
- Cross-Coupling Reactions: Use Suzuki-Miyaura coupling with boronic acids or Stille coupling with organotin reagents to install aryl/heteroaryl groups. For example, Pd-catalyzed coupling with 2-amino-4-pyrimidinyl groups requires anhydrous conditions and Cs2CO3 as a base .
- Protection/Deprotection: Protect reactive amines with SEM (2-(trimethylsilyl)ethoxymethyl) groups to prevent side reactions during functionalization .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize kinase inhibition?
Methodological Answer:
- Core Modifications: Vary substituents at positions 3 (pyrimidinyl) and 4 (amine) to assess impact on kinase selectivity. For example, bulkier groups (e.g., cyclopentyl in PP121) enhance PDGFR inhibition .
- Biological Assays:
- Data Analysis: Use molecular docking (e.g., AutoDock Vina) to predict binding modes to kinase ATP pockets, prioritizing compounds with ΔG < −8 kcal/mol .
Q. How should researchers address discrepancies in reported biological activity data for pyrrolo-pyridine derivatives?
Methodological Answer:
- Assay Standardization: Control variables such as ATP concentration (e.g., 10 µM vs. 100 µM) and incubation time (1 hr vs. 24 hrs), which significantly impact IC50 values .
- Orthogonal Validation: Confirm hits using alternative assays (e.g., Western blotting for phospho-kinase inhibition) and compare with literature data from peer-reviewed studies (e.g., J. Med. Chem. vs. Chem. Methodol.) .
- Meta-Analysis: Compile data from multiple sources (see Table 1) to identify trends or outliers.
Table 1: Example Kinase Inhibition Data for Analogous Compounds
| Compound | Target Kinase | IC50 (nM) | Assay Type | Reference |
|---|---|---|---|---|
| PP121 | PDGFRβ | 10 | Radiometric | |
| Compound 20o | JAK3 | 45 | ADP-Glo™ | |
| Gangjee et al. | VEGFR2 | 78 | Cell-based (HUVEC) |
Q. What computational approaches predict solubility and bioavailability of pyrrolo-pyridine derivatives?
Methodological Answer:
- Physicochemical Profiling: Use tools like ACD/Percepta to calculate LogP (aim for 1–3), polar surface area (<140 Ų), and solubility (e.g., >50 µM in PBS) .
- Molecular Dynamics (MD): Simulate compound behavior in aqueous environments to identify aggregation-prone structures .
- In vitro ADME: Perform hepatic microsome stability assays (e.g., t1/2 > 30 mins) and Caco-2 permeability studies to prioritize candidates .
Methodological Challenges & Solutions
Q. How to troubleshoot low yields in amination reactions at the 4-position of pyrrolo[2,3-b]pyridine?
Solution:
- Catalyst Optimization: Replace Pd(OAc)2 with Xantphos-Pd complexes to enhance Buchwald-Hartwig amination efficiency .
- Solvent Screening: Test polar aprotic solvents (e.g., DMF, DMSO) vs. toluene, balancing reactivity and solubility .
- Temperature Control: Conduct reactions at 80–100°C to avoid decomposition of heat-sensitive intermediates .
Q. What strategies mitigate toxicity concerns during preclinical evaluation?
Solution:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
